

1,3-diiodobenzene spectroscopic data

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Compound of Interest

Compound Name: 1,3-Diiodobenzene

Cat. No.: B1666199

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An In-depth Technical Guide to the Spectroscopic Data of **1,3-Diiodobenzene**

This guide provides a comprehensive overview of the spectroscopic data for **1,3-diiodobenzene**, tailored for researchers, scientists, and professionals in drug development. It includes key data from various analytical techniques, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following sections present quantitative spectroscopic data for **1,3-diiodobenzene** in a structured format to facilitate analysis and comparison.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.001	t	1.62	H-2
7.537	dd	7.93, 1.62	H-4, H-6
6.649	t	7.93	H-5

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule.

Chemical Shift (δ) ppm	Assignment
144.1	C-2
138.2	C-4, C-6
131.0	C-5
94.6	C-1, C-3

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a valuable tool for identifying functional groups.

Wavenumber (cm^{-1})	Vibrational Mode
3050-3100	C-H stretch (aromatic)
1560-1580	C=C stretch (aromatic ring)
1450-1470	C=C stretch (aromatic ring)
770-790	C-H bend (out-of-plane)
500-600	C-I stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/z	Ion
330	$[M]^+$ (Molecular Ion)
203	$[M-I]^+$
76	$[C_6H_4]^+$

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **1,3-diiiodobenzene**. Specific parameters may vary based on the instrument and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **1,3-diiiodobenzene** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube.
- 1H NMR Spectroscopy: The 1H NMR spectrum is typically acquired on a 300 MHz or 400 MHz spectrometer.^[1] A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is acquired on the same instrument.^{[2][3][4]} Due to the low natural abundance of ^{13}C , a larger number of scans and a more concentrated sample may be required.^{[2][4]} Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.^{[2][4]}

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **1,3-diiiodobenzene**, the spectrum can be obtained using a KBr pellet, a Nujol mull, or Attenuated Total Reflectance (ATR). For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For ATR, the sample is placed directly on the crystal surface.^[5] A liquid sample can be analyzed as a thin film between two salt plates.^[6]

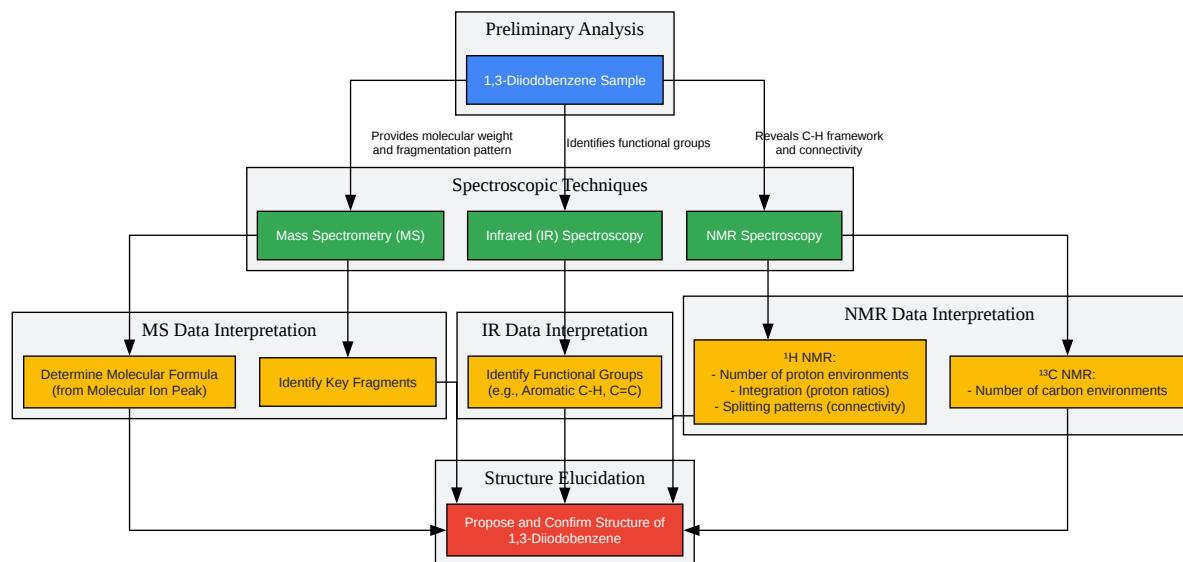
- Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder or pure KBr is first collected and subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds like **1,3-diodobenzene**.[8][9] In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
- Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like **1,3-diodobenzene** typically follows a logical workflow, integrating data from multiple spectroscopic techniques.

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Caption: Workflow for Spectroscopic Structure Elucidation.

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